s-Triazine, 2-dimethylamino-4-isopropylamino-6-(trifluoromethyl)-
Description
The compound s-Triazine, 2-dimethylamino-4-isopropylamino-6-(trifluoromethyl)- belongs to the symmetric triazine family, characterized by a six-membered aromatic ring containing three nitrogen atoms (1,3,5-triazine). Its structure features:
- Dimethylamino group (-N(CH₃)₂) at position 2,
- Isopropylamino group (-NHCH(CH₃)₂) at position 4,
- Trifluoromethyl group (-CF₃) at position 5.
This substitution pattern confers unique physicochemical properties, such as enhanced lipophilicity (due to -CF₃) and modulated electron distribution, which influence its biological activity and environmental behavior. Triazine derivatives are widely used as herbicides, with substituents dictating specificity and efficacy .
Properties
CAS No. |
58892-41-4 |
|---|---|
Molecular Formula |
C9H14F3N5 |
Molecular Weight |
249.24 g/mol |
IUPAC Name |
2-N,2-N-dimethyl-4-N-propan-2-yl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H14F3N5/c1-5(2)13-7-14-6(9(10,11)12)15-8(16-7)17(3)4/h5H,1-4H3,(H,13,14,15,16) |
InChI Key |
LRUFBHOLGKJZTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)C(F)(F)F)N(C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Triazine Core
One of the primary approaches involves nucleophilic substitution reactions on the s-triazine ring, particularly on 2,4,6-trichloro-1,3,5-triazine (TCT). The process typically proceeds as follows:
- Starting Material: 2,4,6-trichloro-1,3,5-triazine (TCT), a highly reactive chlorinated triazine derivative.
- Reagents: Amino derivatives such as dimethylamine, isopropylamine, and trifluoromethyl groups introduced via specific halide or ester derivatives of trifluoroacetic acid.
- Reaction Conditions: Reactions are often carried out under reflux in polar aprotic solvents like acetonitrile or dioxane, with bases such as potassium carbonate (K₂CO₃) to facilitate nucleophilic attack and displacement of chlorine atoms.
This method allows stepwise substitution of chlorine atoms with desired amino groups, culminating in the target compound. For example, the sequential replacement of chlorine atoms with dimethylamino and isopropylamino groups can be achieved by controlling reaction temperature and stoichiometry.
Use of Halide, Ester, or Anhydride of Trifluoroacetic Acid
The trifluoromethyl group at the 6-position is introduced via reactions with trifluoroacetic acid derivatives:
- Reagents: Halides or esters of trifluoroacetic acid, such as trifluoroacetyl chloride.
- Reaction Pathway: Nucleophilic attack on the triazine ring's electrophilic centers, facilitated by strong bases like potassium carbonate or sodium hydride, leading to substitution at the 6-position.
This approach is supported by patent literature indicating the use of acylation reactions to incorporate trifluoromethyl groups efficiently.
Modern Green Synthesis Approaches
Microwave-Assisted Synthesis
Recent advancements emphasize microwave irradiation to accelerate reactions, improve yields, and reduce reaction times:
- Procedure: Microwave irradiation of the reaction mixture containing the triazine core and amino nucleophiles in solvents like dioxane or ethanol.
- Advantages: Significantly shorter reaction times (12–15 minutes), higher yields, and cleaner products compared to conventional heating.
- Research Outcomes: Studies report that microwave-assisted synthesis of sym-2,4,6-trisubstituted s-triazines results in better purity and efficiency, with yields often exceeding 80%.
Specific Synthesis of the Target Compound
The synthesis of s-Triazine, 2-dimethylamino-4-isopropylamino-6-(trifluoromethyl)- likely follows a multi-step sequence:
- Step 1: Starting from 2,4,6-trichloro-1,3,5-triazine, selective substitution at the 2-position with dimethylamine using nucleophilic displacement under controlled conditions (reflux with base).
- Step 2: Introduction of the isopropylamino group at the 4-position, possibly via similar nucleophilic substitution with isopropylamine.
- Step 3: Incorporation of the trifluoromethyl group at the 6-position, achieved through reaction with trifluoroacetyl derivatives under basic conditions, as indicated by patents and literature on trifluoromethylation of heterocycles.
- Step 4: Purification through filtration, washing, and recrystallization to obtain the pure compound.
Data Tables and Research Outcomes
Chemical Reactions Analysis
Types of Reactions
s-Triazine, 2-dimethylamino-4-isopropylamino-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate for nucleophilic substitution, and oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazines, while oxidation can produce triazine oxides.
Scientific Research Applications
s-Triazine, 2-dimethylamino-4-isopropylamino-6-(trifluoromethyl)- is a triazine derivative with a six-membered aromatic heterocyclic ring containing three carbon and three nitrogen atoms. The compound features a dimethylamino group at the second position, an isopropylamino group at the fourth position, and a trifluoromethyl group at the sixth position. Studies indicate that s-Triazine derivatives possess antibacterial, antiviral, anticancer, and antifungal properties, making them extensively studied in biological systems .
Synonyms:
- 2-Dimethylamino-4-isopropylamino-6-(trifluoromethyl)-s-triazine
- s-Triazine-2,4-diamine, N,N-dimethyl-N'-isopropyl-6-(trifluoromethyl)-
- 1,3,5-Triazine-2,4-diamine, N,N-dimethyl-N'
Molecular Formula: C9H14F3N5
Molecular Weight: 249.28
CAS Registry Number: 58892-41-4
Potential Applications
s-Triazine, 2-dimethylamino-4-isopropylamino-6-(trifluoromethyl)- has potential applications in various fields:
- Herbicides Fluorine-containing s-triazine derivatives have strong herbicidal properties .
- Drug Discovery s-Triazine exhibits wide applications in biological systems as an antibacterial, antiviral, anticancer, and antifungal agent .
- Pharmacological s-Triazine derivatives have psychotropic actions .
Structurally Similar Compounds
Several compounds share structural similarities with s-Triazine, 2-dimethylamino-4-isopropylamino-6-(trifluoromethyl)-.
| Compound Name | Unique Features |
|---|---|
| 2-Amino-4-methylamino-6-trifluoromethyl-s-triazine | Exhibits adrenolytic activity similar to s-Triazine but differs in amino substitutions. |
| Lamotrigine | Known anticonvulsant; features a phenyl group enhancing its pharmacological profile. |
| 2-Chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine | Provides different reactivity patterns due to chlorine presence. |
Mechanism of Action
The mechanism of action of s-Triazine, 2-dimethylamino-4-isopropylamino-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit photosynthesis in plants by targeting the photosystem II complex, similar to other triazine herbicides.
Comparison with Similar Compounds
Substituent Analysis and Structural Differences
The table below compares substituents at positions 2, 4, and 6 of the target compound with analogous triazine derivatives:
Key Observations:
Physicochemical Properties
| Property | Target Compound | Atrazine | Ametryn |
|---|---|---|---|
| LogP (Lipophilicity) | ~3.1 (estimated) | 2.6 | 3.1 |
| Water Solubility (mg/L) | <10 (predicted) | 33 | 185 |
| pKa | ~4.5 (dimethylamino) | 1.7 (chloro) | 4.1 (ethylamino) |
Notes:
Environmental and Toxicological Profiles
Biological Activity
s-Triazine, 2-dimethylamino-4-isopropylamino-6-(trifluoromethyl)- is a member of the triazine family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention due to its potential applications in pharmacology, particularly in cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of s-Triazine, 2-dimethylamino-4-isopropylamino-6-(trifluoromethyl)- is , with a molecular weight of approximately g/mol. The compound features a six-membered aromatic heterocyclic ring containing three carbon atoms and three nitrogen atoms, with specific functional groups that enhance its biological properties:
- Dimethylamino group at the second position
- Isopropylamino group at the fourth position
- Trifluoromethyl group at the sixth position
These groups significantly influence the compound's interaction with biological targets and its overall pharmacological profile .
Biological Activity
Research has demonstrated that s-Triazine derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Various studies have shown that s-Triazine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to s-Triazine have been tested against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these derivatives indicate significant cytotoxic effects, with some derivatives showing IC50 values as low as for A549 cells .
- Enzyme Inhibition : The compound has been identified as an inhibitor of critical enzymes involved in tumorigenesis. For example, certain derivatives have shown selective inhibition of the PI3K/mTOR pathway, which is crucial for cell growth and proliferation .
Comparative Analysis
To better understand the biological activity of s-Triazine, it is essential to compare it with other structurally similar compounds. The following table summarizes some notable compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Amino-4-methylamino-6-trifluoromethyl-s-triazine | Structure | Exhibits adrenolytic activity similar to s-Triazine but differs in amino substitutions. |
| Lamotrigine | Structure | Known anticonvulsant; features a phenyl group enhancing its pharmacological profile. |
| 2-Chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine | Structure | Provides different reactivity patterns due to chlorine presence. |
Case Studies
Several case studies highlight the effectiveness of s-Triazine derivatives in cancer treatment:
- A549 Cell Line Study : A derivative exhibited an IC50 value of , demonstrating potent anti-cancer activity through the suppression of AKT phosphorylation .
- MCF-7 Cell Line Study : Another derivative showed an IC50 value of , indicating significant cytotoxicity against breast cancer cells .
- HeLa Cell Line Study : The derivative displayed an IC50 value of , further supporting its potential as an anti-cancer agent .
The mechanisms by which s-Triazine derivatives exert their biological effects include:
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as BAX and Bcl-2 .
- Inhibition of Key Signaling Pathways : By inhibiting pathways like PI3K/mTOR, these compounds can effectively disrupt cell growth signals that are often upregulated in cancer cells .
Q & A
Q. What synthetic methodologies are effective for preparing s-Triazine, 2-dimethylamino-4-isopropylamino-6-(trifluoromethyl)-, and how can purity be optimized?
The synthesis of this triazine derivative typically involves nucleophilic substitution reactions on a chlorinated triazine core. For example, tetrachloromonospirocyclotriphosphazene intermediates can react with amines like dimethylamine and isopropylamine under controlled conditions in tetrahydrofuran (THF), using triethylamine as a base to neutralize HCl byproducts . Purification via column chromatography and monitoring by thin-layer chromatography (TLC) are critical to isolate the target compound and minimize side products. Reaction times (e.g., 3 days at room temperature) and stoichiometric ratios must be optimized to enhance yield and purity .
Q. What spectroscopic and analytical techniques are recommended for structural characterization of this triazine derivative?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions on the triazine ring. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (if crystalline) offers definitive structural elucidation . For non-crystalline samples, high-performance liquid chromatography (HPLC) coupled with UV-vis or mass detectors ensures purity assessment. Infrared (IR) spectroscopy can identify functional groups like amino and trifluoromethyl moieties .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the herbicidal efficacy and selectivity of this triazine compound?
Comparative studies with analogs such as atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) and propazine (2-chloro-4,6-bis(isopropylamino)-s-triazine) reveal that electron-withdrawing groups (e.g., trifluoromethyl) enhance binding to plant photosynthetic proteins, while alkylamino substituents affect soil persistence and bioavailability . For example, replacing chlorine with a trifluoromethyl group in atrazine analogs improves resistance to microbial degradation but may reduce selectivity for target weeds . Methodologically, greenhouse trials with controlled weed species (e.g., Sorghum halepense) and dose-response assays (e.g., 3.36 kg a.i./ha for preemergence applications) are critical for evaluating structural impacts .
Q. What experimental designs are effective for assessing environmental fate, including degradation pathways and metabolite identification?
Controlled field trials with soil and water sampling at intervals (e.g., 0, 7, 30 days post-application) can track degradation. Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) identify metabolites such as dealkylated or hydroxylated derivatives . For example, electrochemical biosensors using DNA hybridization have been employed to detect triazine-induced DNA damage, providing insights into ecotoxicological impacts . Computational models (e.g., QSAR) can predict degradation half-lives based on substituent electronegativity and steric effects .
Q. How can computational modeling predict interactions between this triazine derivative and biological targets (e.g., photosystem II)?
Docking simulations using crystal structures of plant photosystem II (e.g., PDB ID 3ARC) can map hydrogen bonding between the triazine’s amino groups and the D1 protein’s serine-264 residue. Molecular dynamics (MD) simulations assess stability under physiological conditions, while density functional theory (DFT) calculates electron distribution to explain inhibitory potency . Validating predictions requires in vitro assays with isolated chloroplasts or recombinant proteins .
Q. What strategies mitigate herbicide resistance development in weeds exposed to this compound?
Resistance management involves rotating with herbicides having different modes of action (e.g., acetolactate-synthase inhibitors) or combining triazines with synergists like terbutryn (a methylthio-s-triazine) to broaden weed control spectra . Field studies in high-rainfall regions demonstrate that substituent optimization (e.g., methoxy groups) can reduce persistence in soil, limiting selection pressure for resistant biotypes . Monitoring resistance genes (e.g., psbA mutations) via PCR in weed populations is critical for adaptive management .
Methodological Considerations
Q. How are contradictory data resolved in studies evaluating this compound’s efficacy across diverse environmental conditions?
Meta-analyses of field trials (e.g., in tropical vs. temperate climates) account for variables like soil pH, organic matter, and rainfall. For instance, atrazine’s efficacy in Puerto Rican sorghum fields (high organic matter) required higher application rates than in arid regions . Statistical tools like ANOVA and mixed-effects models isolate environmental vs. compound-specific factors .
Q. What protocols ensure reproducibility in synthesizing and testing analogs of this triazine derivative?
Standardized reaction conditions (solvent purity, inert atmosphere) and validated reference materials (e.g., CAS-registered intermediates) are essential. Collaborative studies across labs using shared analytical protocols (e.g., EPA guidelines for herbicide testing) reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
